molecular formula C2HClF4O2S B6159676 1,1,2,2-tetrafluoroethane-1-sulfonyl chloride CAS No. 374-42-5

1,1,2,2-tetrafluoroethane-1-sulfonyl chloride

Cat. No.: B6159676
CAS No.: 374-42-5
M. Wt: 200.54 g/mol
InChI Key: KNVMLYXDZUGCQJ-UHFFFAOYSA-N
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Description

1,1,2,2-tetrafluoroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₂HClF₄O₂S. It is a liquid at room temperature and is known for its high reactivity due to the presence of both sulfonyl chloride and fluorine groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-tetrafluoroethane-1-sulfonyl chloride can be synthesized through the fluorination of ethane derivatives. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with chlorosulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive intermediates and to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-tetrafluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the fluorine atoms.

    Addition Reactions: The double bonds in the ethane backbone can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Catalysts: Lewis acids and bases are often used to facilitate the reactions.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are typically used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.

Scientific Research Applications

1,1,2,2-tetrafluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluorides and other fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoroethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in chemical synthesis.

Comparison with Similar Compounds

1,1,2,2-tetrafluoroethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:

    1,1,2,2-tetrafluoroethanesulfonic acid: This compound is similar in structure but lacks the chloride group, making it less reactive in substitution reactions.

    1,1,2,2-tetrafluoroethane-1,2-disulfonyl chloride:

    1,1,2,2-tetrafluoroethane: This compound lacks the sulfonyl chloride group and is primarily used as a refrigerant and propellant.

The unique combination of sulfonyl chloride and fluorine groups in this compound makes it a versatile and valuable compound in various fields of research and industry.

Properties

CAS No.

374-42-5

Molecular Formula

C2HClF4O2S

Molecular Weight

200.54 g/mol

IUPAC Name

1,1,2,2-tetrafluoroethanesulfonyl chloride

InChI

InChI=1S/C2HClF4O2S/c3-10(8,9)2(6,7)1(4)5/h1H

InChI Key

KNVMLYXDZUGCQJ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)S(=O)(=O)Cl)(F)F

Purity

95

Origin of Product

United States

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